4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
CAS No.: 683768-16-3
Cat. No.: VC17341733
Molecular Formula: C14H12IN3
Molecular Weight: 349.17 g/mol
* For research use only. Not for human or veterinary use.
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline - 683768-16-3](/images/structure/VC17341733.png) 
                        
Specification
| CAS No. | 683768-16-3 | 
|---|---|
| Molecular Formula | C14H12IN3 | 
| Molecular Weight | 349.17 g/mol | 
| IUPAC Name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline | 
| Standard InChI | InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3 | 
| Standard InChI Key | CDORLHFBTIAZBZ-UHFFFAOYSA-N | 
| Canonical SMILES | CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | 
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline consists of a bicyclic imidazo[1,2-a]pyridine system fused with an aniline derivative. Key features include:
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Imidazo[1,2-a]pyridine Core: A nitrogen-rich heterocycle formed by the fusion of imidazole and pyridine rings, providing π-conjugation and sites for electrophilic substitution . 
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6-Iodo Substituent: The iodine atom at position 6 enhances molecular polarizability and serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions . 
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N-Methylaniline Moiety: The para-substituted aniline group with a methylamine substituent introduces electron-donating effects, modulating electronic properties and solubility . 
The molecular formula is inferred as C₁₅H₁₃IN₃ (molecular weight ≈ 363.2 g/mol), based on analogs like PubChem CID 10133297 . The SMILES string CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I  highlights connectivity, while the InChIKey GUJHUHNUHJMRII-UHFFFAOYSA-N  provides a unique identifier for structural verification.
Spectroscopic and Crystallographic Data
Although experimental spectra for the title compound are unavailable, related imidazopyridines exhibit characteristic UV-Vis absorption bands at 270–310 nm (π→π* transitions) and IR stretches for C=N (1600–1650 cm⁻¹) and C-I (550–600 cm⁻¹) . X-ray crystallography of analogous structures reveals planar geometries with dihedral angles <10° between the imidazopyridine and aniline rings, favoring conjugation .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline:
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Halogenation of Preformed Imidazopyridines: 
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Cross-Coupling Reactions: 
Key Synthetic Challenges
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Regioselectivity: Ensuring exclusive iodination at position 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) . 
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Stability of Intermediates: N-Methylaniline derivatives are prone to oxidation, necessitating inert atmospheres and low-temperature processing . 
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value (Predicted) | Source Compound Reference | 
|---|---|---|
| Molecular Weight | 363.20 g/mol | |
| LogP (Partition Coefficient) | 3.1 ± 0.3 | |
| Aqueous Solubility | 0.02 mg/mL | |
| Melting Point | 180–185°C | Estimated via Analogues | 
The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs like 4-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline (PubChem CID 821084) . Low aqueous solubility suggests formulation challenges, potentially addressed via salt formation or nanoparticle dispersion .
Biological Activity and Applications
Material Science Applications
The conjugated π-system and heavy atom effect (iodine) make this compound a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to high electron affinity . 
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Radiolabeling: Iodine-125/131 isotopes could enable use in radiopharmaceuticals for imaging/therapy . 
Comparative Analysis with Structural Analogs
The N-methylaniline variant balances lipophilicity and steric bulk, offering a middle ground between the polar N,N-dimethyl derivative and the highly lipophilic fluoroethyl analog .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce purification steps. 
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Biological Screening: Evaluate affinity for cancer-related targets (e.g., EGFR, BRAF). 
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Environmental Fate Studies: Assess biodegradation pathways and ecotoxicology. 
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